UR-144 Degradant N-pentanoic acid metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UR-144 degradant N-pentanoic acid metabolite is a phase I metabolite of the synthetic cannabinoid UR-144. This compound is formed during the metabolic degradation of UR-144, which is a potent synthetic cannabinoid that preferentially binds to the peripheral cannabinoid receptor 2 over the central cannabinoid receptor 1 . The metabolite is characterized by the presence of a pentanoic acid group attached to the indole ring structure of UR-144 .
Mechanism of Action
Target of Action
The primary targets of UR-144 Degradant N-pentanoic acid metabolite, also known as 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic Acid, are the cannabinoid receptors CB1 and CB2 . It preferentially binds to the peripheral CB2 receptor with a Ki value of 1.8 nM, over the central CB1 receptor with a Ki value of 150 nM . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, by binding to them . This binding can lead to changes in the cellular activities regulated by these receptors.
Biochemical Pathways
Given its interaction with the cannabinoid receptors, it is likely to influence the endocannabinoid system . This system plays a role in various physiological processes, and alterations in its activity can have wide-ranging effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of UR-144 degradant N-pentanoic acid metabolite typically involves the incubation of UR-144 with human liver microsomes or the fungus Cunninghamella elegans . The metabolic process leads to the formation of various metabolites, including the N-pentanoic acid metabolite. The reaction conditions for the incubation with Cunninghamella elegans include a 72-hour incubation period, followed by chromatographic separation and nuclear magnetic resonance spectroscopy analysis .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced for research purposes using the aforementioned metabolic processes .
Chemical Reactions Analysis
Types of Reactions
UR-144 degradant N-pentanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dihydroxy metabolites.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of different substituted metabolites.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include human liver microsomes, Cunninghamella elegans, and various chromatographic solvents such as formic acid in water and acetonitrile .
Major Products Formed
The major products formed from the reactions of this compound include dihydroxy metabolites, carboxy and hydroxy metabolites, and hydroxy and ketone metabolites .
Scientific Research Applications
UR-144 degradant N-pentanoic acid metabolite has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxypentyl) metabolite
- (±)-N-(4-hydroxypentyl) metabolite
- N-(2-hydroxypentyl) metabolite
- N-(5-hydroxypentyl) β-D-glucuronide
Uniqueness
UR-144 degradant N-pentanoic acid metabolite is unique due to its specific structure, which includes a pentanoic acid group attached to the indole ring. This structural feature distinguishes it from other similar metabolites, which may have different functional groups or substitution patterns .
Properties
IUPAC Name |
5-[3-(3,3,4-trimethylpent-4-enoyl)indol-1-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJJMLBDDTMFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043152 |
Source
|
Record name | 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-97-7 |
Source
|
Record name | 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.